![molecular formula C44H29N B14226187 N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 536761-34-9](/img/structure/B14226187.png)
N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine consists of a perylene core with two biphenyl groups attached to the nitrogen atoms, which enhances its stability and electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Attachment to Perylene Core: The biphenyl groups are then attached to the perylene core through a nucleophilic substitution reaction. This involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with the biphenyl amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biphenyl Groups: Large-scale Suzuki coupling reactions are carried out in industrial reactors.
Efficient Attachment to Perylene Core: The attachment process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport properties.
Wirkmechanismus
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine involves its interaction with molecular targets through its electronic properties. The compound can act as a hole-transport material in electronic devices, facilitating the movement of positive charges. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine: Similar structure but with biphenyl groups attached at different positions.
N,N-Di([1-naphthyl]-4-yl)perylen-3-amine: Contains naphthyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is unique due to its specific electronic properties and stability, which make it particularly suitable for use in OLEDs and other electronic applications. Its structure allows for efficient charge transport and high thermal stability, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
536761-34-9 |
|---|---|
Molekularformel |
C44H29N |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
N,N-bis(4-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-10-30(11-4-1)32-20-24-35(25-21-32)45(36-26-22-33(23-27-36)31-12-5-2-6-13-31)42-29-28-40-38-17-8-15-34-14-7-16-37(43(34)38)39-18-9-19-41(42)44(39)40/h1-29H |
InChI-Schlüssel |
SAPMPDBWOYQYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


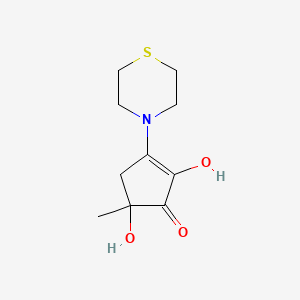
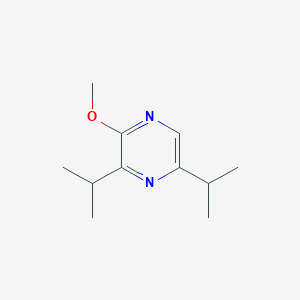

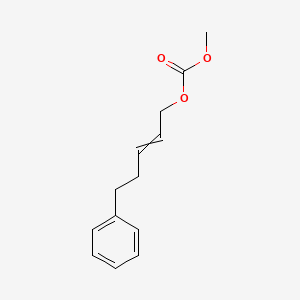

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
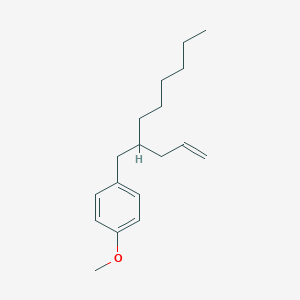
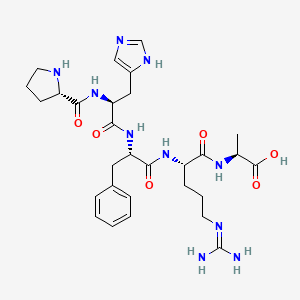
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
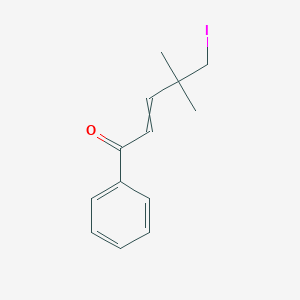
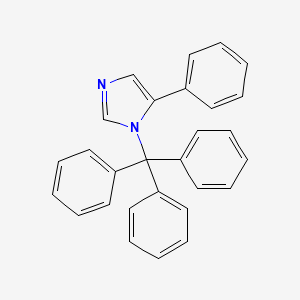
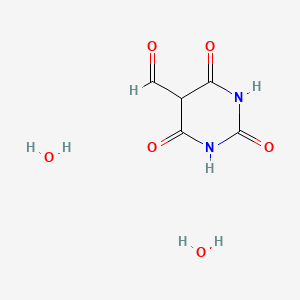
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
